molecular formula C41H43NO4 B13400568 1-Benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

1-Benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

Cat. No.: B13400568
M. Wt: 613.8 g/mol
InChI Key: UMMMXEDKZOXSCP-UHFFFAOYSA-N
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Description

1-Benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is a complex organic compound that belongs to the class of piperidines. Piperidines are a significant class of nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by its multiple phenylmethoxy groups attached to the piperidine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation or other reduction methods.

    Introduction of Benzyl and Phenylmethoxy Groups: The benzyl and phenylmethoxy groups can be introduced through nucleophilic substitution reactions, often using benzyl halides and phenylmethanol derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the phenylmethoxy groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.

Scientific Research Applications

1-Benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical pathways.

    Signal Transduction: Modulating signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: A simpler analog with fewer phenylmethoxy groups.

    3,4,5-Tris(phenylmethoxy)piperidine: Lacking the benzyl group.

    2-(Phenylmethoxymethyl)piperidine: With only one phenylmethoxy group.

Uniqueness

1-Benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is unique due to its multiple phenylmethoxy groups and the presence of both benzyl and phenylmethoxymethyl substituents. These structural features may confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

IUPAC Name

1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43NO4/c1-6-16-33(17-7-1)26-42-27-39(44-29-35-20-10-3-11-21-35)41(46-31-37-24-14-5-15-25-37)40(45-30-36-22-12-4-13-23-36)38(42)32-43-28-34-18-8-2-9-19-34/h1-25,38-41H,26-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMMXEDKZOXSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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